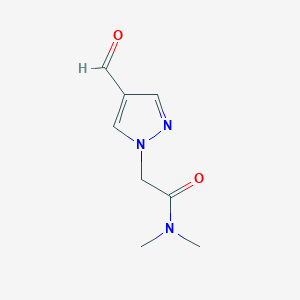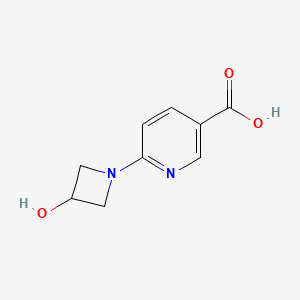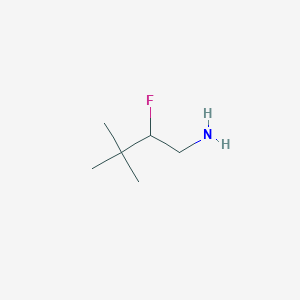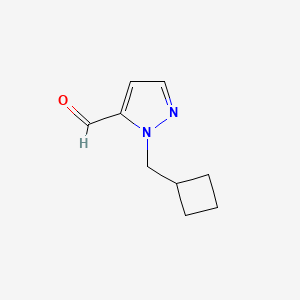
Clorhidrato de cloruro de 3-benciloxipiridina-2-sulfonilo
Descripción general
Descripción
3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C12H10ClNO3S . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of pyridine-3-sulfonyl chloride involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride . Another method involves the diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . This results in the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .Molecular Structure Analysis
The molecular structure of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride consists of 12 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, 1 sulfur atom, and 1 chlorine atom . The average mass of the molecule is 283.731 Da .Aplicaciones Científicas De Investigación
Agente de derivatización para la mejora de la sensibilidad
Clorhidrato de cloruro de 3-benciloxipiridina-2-sulfonilo: puede utilizarse como agente de derivatización para mejorar la sensibilidad de varios metabolitos para su posterior determinación mediante cromatografía líquida de alta resolución acoplada a espectrometría de masas en tándem (HPLC-MS/MS). Esta aplicación es crucial en el análisis de isoformas del citocromo P450 en medio acuoso, estrógenos esteroideos en muestras biológicas y bisfenoles en bebidas .
Evaluación de biomarcadores para riesgos de cáncer
Este compuesto puede desempeñar un papel en la cuantificación de formas no conjugadas de esteroides endógenos y sus metabolitos en humanos. Los metabolitos de los estrógenos son biomarcadores significativos para evaluar los riesgos de cáncer y las enfermedades metabólicas debido a sus bajos niveles fisiológicos .
Métodos analíticos selectivos y sensibles
La necesidad de métodos analíticos selectivos y sensibles está siempre presente en la investigación científica. This compound podría participar en el desarrollo de dichos métodos, aunque no se proporcionan detalles específicos en los resultados de la búsqueda .
Uso experimental/de investigación
Ofrecido para uso experimental o de investigación, las aplicaciones detalladas de este compuesto en este contexto no se enumeran explícitamente, pero sugieren un amplio potencial para diversas investigaciones científicas .
Propiedades químicas y documentación
Para los investigadores interesados en las propiedades químicas y la documentación del This compound, hay recursos disponibles que proporcionan su fórmula molecular, peso y estructura para un mayor estudio y desarrollo de aplicaciones .
Productos químicos de investigación y documentos
Como producto químico de investigación, This compound viene con documentos completos como MSDS, RMN, datos de HPLC que son esenciales para llevar a cabo prácticas de investigación seguras e informadas .
Mecanismo De Acción
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in various biochemical contexts .
Mode of Action
They can form sulfonamides and sulfonic esters, which are common functional groups in a variety of chemical compounds .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, but specific information is currently unavailable .
Result of Action
As a sulfonyl chloride compound, it could potentially react with amines to form sulfonamides or with alcohols to form sulfonic esters .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride in laboratory experiments is its versatility. It can be used to synthesize a variety of compounds, including pharmaceuticals and polymers. Additionally, it can be used in the study of biochemical and physiological effects. However, 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is not suitable for use in the synthesis of complex molecules, such as proteins, due to its limited reactivity. Additionally, it is not suitable for use in the study of the effects of drugs on the body, as it is not able to form covalent bonds with drugs.
Direcciones Futuras
For the use of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride in scientific research include the development of more efficient synthesis methods, the development of more efficient methods for the study of biochemical and physiological effects, and the development of more efficient methods for the synthesis of pharmaceuticals and polymers. Additionally, research could be conducted into the use of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride in the synthesis of complex molecules, such as proteins. Finally, research could be conducted into the use of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride in the study of the effects of drugs on the body.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives. It interacts with various enzymes and proteins, facilitating the formation of these derivatives. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins and enzymes . This reactivity makes it a valuable reagent in biochemical synthesis and modification of biomolecules.
Cellular Effects
The effects of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride on cells are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering gene expression patterns and metabolic processes . These effects are particularly relevant in the context of cancer research, where the compound’s ability to inhibit cell proliferation is of great interest.
Molecular Mechanism
At the molecular level, 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This covalent binding can result in changes in the activity of target enzymes, ultimately affecting cellular processes such as gene expression and metabolism. The compound’s ability to form stable covalent bonds with biomolecules underlies its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of cell proliferation. At higher doses, toxic or adverse effects may be observed . These threshold effects are important for determining the optimal dosage for therapeutic applications and for understanding the compound’s safety profile.
Metabolic Pathways
3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Propiedades
IUPAC Name |
3-phenylmethoxypyridine-2-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S.ClH/c13-18(15,16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10;/h1-8H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZZPACEPHXHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489277.png)
amine](/img/structure/B1489279.png)
![N-[2-(2-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1489281.png)

amine](/img/structure/B1489286.png)
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1489287.png)


